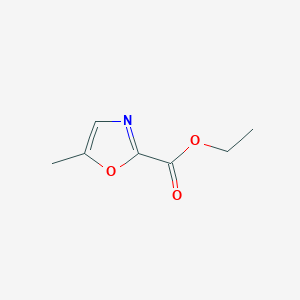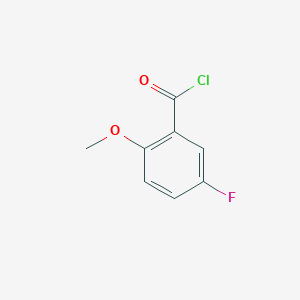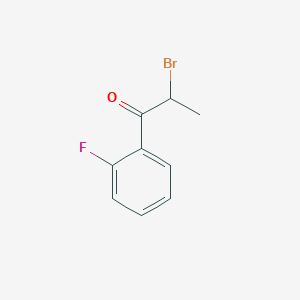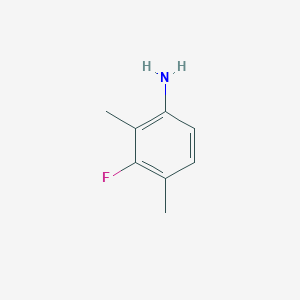
3-Fluoro-2,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds is described in the first paper, where N,N-dimethylhydrazones derived from 2-fluoro-2-alkenals are used to undergo [4 + 2] cycloaddition reactions to produce 3-fluoropyridines and their derivatives . Although this does not directly pertain to 3-Fluoro-2,4-dimethylaniline, it suggests that similar strategies involving the manipulation of fluoroalkenes could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The second paper provides information on the molecular structure of related compounds, specifically 2-fluoroaniline and 2,6-dimethylaniline derivatives . These compounds were analyzed using single-crystal X-ray diffraction, which revealed that they crystallize in the monoclinic space group and form layered structures stabilized by hydrogen bonding. This information can be extrapolated to hypothesize about the molecular structure of 3-Fluoro-2,4-dimethylaniline, suggesting that it may also exhibit similar crystalline properties and hydrogen bonding patterns.
Chemical Reactions Analysis
The first paper discusses the reactivity of N,N-dimethylhydrazones in [4 + 2] cycloaddition reactions . While 3-Fluoro-2,4-dimethylaniline is not a hydrazone, the reactivity of fluorinated compounds in cycloaddition reactions could be relevant, as the presence of a fluorine atom can influence the electronic properties of the molecule and thus its reactivity in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-2,4-dimethylaniline can be inferred from the properties of related compounds discussed in the second paper. The crystal packing, hydrogen bonding interactions, and solid-state NMR spectroscopy data provide insights into the potential physical properties of 3-Fluoro-2,4-dimethylaniline . Additionally, the electronic properties such as HOMO and LUMO energies of the compounds studied could be indicative of the electronic structure of 3-Fluoro-2,4-dimethylaniline, affecting its physical properties and chemical reactivity.
Scientific Research Applications
Fluorescent Properties and Biological Activity
A study demonstrated the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones using a PTSA-catalyzed cyclocondensation reaction involving ortho-alkynylanilines prepared by the Sonogashira reaction of fluoro-substituted 2-iodanilines. These compounds exhibited significant photofluorescent properties and were evaluated for cytotoxicity against various human cell lines, showing enhanced cytotoxic effects against tumor cells. Additionally, their antioxidant properties were investigated, revealing their potential as effective antioxidants (Politanskaya et al., 2015).
Electrophilic Fluorination
The reactivity of N,N-dimethylaniline, among other substrates, with electrophilic fluorination reagents was explored, highlighting the complex outcomes and the potential for synthesizing fluorinated aromatic compounds. This research provides insight into the electrophilic fluorination mechanisms and the challenges associated with synthesizing certain fluorinated derivatives (Sorokin et al., 2013).
Photophysics and Excited-State Dynamics
Investigations into the photophysics and excited-state dynamics of 4-fluoro-N,N-dimethylaniline (a closely related compound) have shed light on the mechanisms of photo-induced intramolecular charge transfer. These studies utilize advanced quantum chemical methods to elucidate the behavior of these compounds under various conditions, offering valuable insights into their photophysical properties and potential applications in designing less phototoxic drugs (Bohnwagner & Dreuw, 2017).
Interaction Studies with Biological Molecules
The interaction between 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one and lysozyme was comprehensively studied to understand the significance of fluorine in biological interactions. Spectrophotometric, circular dichroism, NMR studies, and molecular docking were employed to elucidate the interaction mechanisms, highlighting the role of fluorine in biological systems (Hemalatha et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-2,4-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOKJCQUYGQDFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2,4-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

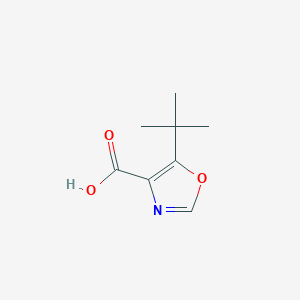
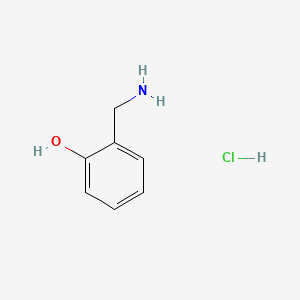
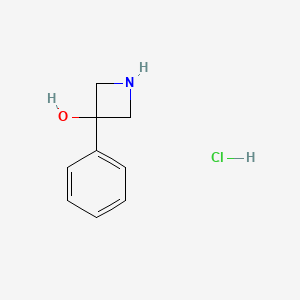
![[1,4'-Bipiperidin]-4-ol](/img/structure/B1343858.png)


![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)
![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)
![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)
